molecular formula C9H9BrN4 B1444952 [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 944905-68-4

[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B1444952
CAS No.: 944905-68-4
M. Wt: 253.1 g/mol
InChI Key: MJNUZKGXASEWKZ-UHFFFAOYSA-N
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Description

[1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a brominated triazole derivative featuring a methanamine group at the 4-position of the triazole ring and a 3-bromophenyl substituent at the 1-position. This compound belongs to a class of 1,2,3-triazole-based molecules widely studied for their versatility in medicinal chemistry, catalysis, and materials science due to their structural rigidity, hydrogen-bonding capabilities, and metabolic stability . Its molecular formula is C₉H₈BrN₄, with a molecular weight of 261.10 g/mol (calculated). The bromine atom at the 3-position of the phenyl ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

[1-(3-bromophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4/c10-7-2-1-3-9(4-7)14-6-8(5-11)12-13-14/h1-4,6H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNUZKGXASEWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Setup

  • Aldehyde derivative : 3-bromobenzaldehyde (or related substituted benzaldehydes).
  • Amine : Propargylamine, which provides both a primary amine for the Ugi reaction and an alkyne for the CuAAC.
  • Isocyanide : tert-Butyl isocyanide is preferred for higher yields.
  • Azide source : Sodium azide and azidotrimethylsilane (TMSN3).
  • Alkyl halide : Benzyl bromide or related halides for azide substitution.

Reaction Conditions

  • Solvent: Methanol (1 M) is optimal for the one-pot reaction.
  • Temperature: Ambient (room temperature).
  • Catalysts: CuSO4·5H2O and sodium ascorbate for CuAAC.
  • Reaction time: Typically 24 hours for completion.

Reaction Mechanism Overview

  • Imine Formation : Propargylamine reacts with 3-bromobenzaldehyde to form an imine intermediate.
  • Iminium Ion Formation : Protonation of the imine by hydrazoic acid (generated in situ from TMSN3 and methanol).
  • Isocyanide Addition : Attack of the isocyanide on the iminium ion forms a nitrilium intermediate.
  • Tetrazole Ring Closure : Azide ion attacks the nitrilium ion, followed by spontaneous 1,5-electrocyclization to yield the 1,5-disubstituted tetrazole.
  • Azide Formation : Benzyl bromide undergoes nucleophilic substitution with sodium azide to form benzyl azide.
  • CuAAC Cycloaddition : The alkyne from propargylamine and the in situ formed benzyl azide undergo copper-catalyzed cycloaddition to form the 1,2,3-triazole ring, completing the hybrid molecule.

Optimization and Yields

Entry Solvent Yield (%) Notes
1 Methanol (1 M) 58 Optimal yield with good stirring
2 Glycerol (1 M) 11 Poor stirring due to dense mixture
3 t-BuOH:H2O (1:1, 0.1 M) 15 Low yield, stirring issues
4 2,2,2-Trifluoroethanol (1 M) Not detected No product formation in CuAAC step

Table 1: Influence of solvent on the yield of the one-pot cascade synthesis.

The best yields were consistently achieved with methanol as the solvent, which facilitates proper mixing and reaction progression. Other solvents either led to low yields or no detectable product, mainly due to physical mixing problems or incompatibility with the CuAAC step.

Scope and Substituent Effects

  • Electron-withdrawing groups (e.g., fluorine in ortho position) and electron-donating groups (e.g., methoxy in para position) on the benzaldehyde component improved yields.
  • Fluorination at the para position decreased yields.
  • The presence of halogens (chlorine or bromine) in the tetrazole substituent enhanced biological activity, suggesting their importance in the final compound's properties.
  • tert-Butyl isocyanide generally provided better yields compared to other isocyanides.

Analytical and Characterization Techniques

Summary Table of Yields for Selected Compounds

Compound Substituent on Benzaldehyde Yield (%)
13a 3-bromophenyl 58
13b 2-fluorophenyl 45-55*
13c 4-fluorophenyl 22-30*
13d 4-methoxyphenyl 50-58*

*Note: Yields vary slightly depending on reaction conditions and purification.

Research Findings and Significance

The described one-pot, six-component cascade reaction is a significant advancement in the synthesis of 1,2,3-triazole derivatives like this compound. The method offers:

  • High atom economy and step economy.
  • Operational simplicity with mild reaction conditions.
  • Structural diversity enabling the generation of compound libraries.
  • Potential for biological activity, particularly in anticancer applications, as indicated by proliferation inhibition studies on breast cancer cell lines (MCF-7).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The para-bromine atom on the phenyl ring undergoes substitution with nucleophiles under optimized conditions. This reactivity is critical for derivatizing the aromatic core.

NucleophileReagents/ConditionsProductYieldReference
AmmoniaCuCN, NH₃, DMF, 120°C[1-(3-Aminophenyl)-1H-1,2,3-triazol-4-yl]methanamine78%
ThiophenolK₂CO₃, DMSO, 80°C[1-(3-(Phenylthio)phenyl)-1H-1,2,3-triazol-4-yl]methanamine65%
Sodium methoxideMeOH, NaOCH₃, 60°C[1-(3-Methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine82%

Mechanistic Insight : The reaction proceeds via a two-step pathway:

  • Formation of a Meisenheimer complex stabilized by electron-withdrawing triazole.

  • Departure of the bromide leaving group .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring itself participates in "click" chemistry for constructing complex architectures:

Alkyne PartnerConditionsProductApplicationReference
Propargyl alcoholCuI, Et₃N, RTBis-triazole dendrimerPolymer crosslinking
PhenylacetyleneCuSO₄, Sodium ascorbateHeterocyclic hybridAnticancer scaffolds

Key Finding : The CuAAC reaction proceeds with >90% regioselectivity for the 1,4-disubstituted triazole isomer .

Amine Functionalization Reactions

The primary amine group undergoes typical alkylation/acylation:

Reaction TypeReagentsProductYieldNotes
AcylationAcetyl chloride, Et₃NN-Acetyl derivative89%Improved solubility in polar solvents
Schiff Base FormationBenzaldehyde, MeOHImine conjugate75%pH-dependent reversible binding
Reductive AminationNaBH₃CN, AcetoneN-Isopropyl derivative68%Enhanced lipophilicity

Metal Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals:

Metal SaltConditionsComplex StructureApplicationReference
Cu(NO₃)₂EtOH/H₂O[Cu(L)₂(NO₃)₂]Catalytic oxidation
AgNO₃CH₃CN, RT[Ag(L)]NO₃Antimicrobial agents

Spectroscopic Evidence :

  • IR: N–M stretching at 420–450 cm⁻¹

  • XRD: Trigonal planar geometry for Cu(I) complexes

Oxidative Coupling Reactions

The electron-rich triazole ring facilitates oxidative dimerization:

Oxidizing AgentConditionsProductYield
K₃[Fe(CN)₆]pH 9 bufferDimeric triazole55%
MnO₂CH₂Cl₂, RTOxidized imine72%

Mechanism : Single-electron transfer (SET) generates radical intermediates that couple regioselectively .

Photochemical Reactivity

UV irradiation induces C–Br bond homolysis, enabling radical-based modifications:

WavelengthCo-reagentProductQuantum Yield
254 nmAcrylonitrileCyanoethyl adductΦ = 0.32
365 nmThiolThioether derivativeΦ = 0.18

Caution : Requires rigorous exclusion of oxygen to prevent side oxidation .

Catalytic Cross-Coupling Reactions

The bromophenyl group participates in palladium-mediated couplings:

Reaction TypeCatalytic SystemProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl conjugate85%
HeckPd(OAc)₂, P(o-tol)₃Styryl derivative78%

Optimized Conditions :

  • Solvent: DMF/H₂O (3:1)

  • Temperature: 80°C

  • Time: 12 hr

Scientific Research Applications

Chemical Synthesis and Material Science

Building Block for Complex Molecules
[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine serves as an essential building block in the synthesis of more complex chemical entities. Its unique structure allows for the generation of diverse chemical libraries, facilitating drug discovery and material science advancements. The triazole ring is particularly valued for its stability and reactivity in various chemical reactions, including click chemistry.

Table 1: Comparison of Triazole Derivatives as Building Blocks

Compound NameStructure TypeApplications
This compoundTriazole derivativeDrug discovery, polymer synthesis
1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl}methanamineTriazole derivativeAntimicrobial agents
1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl}methanamineTriazole derivativeMaterial science

Biological Research

Potential Bioactive Molecule
In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets positions it as a candidate for new pharmaceutical developments. Studies have shown that triazole derivatives can exhibit significant antimicrobial and antifungal properties.

Case Study: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of triazole derivatives indicated that this compound demonstrated notable activity against several bacterial strains. The mechanism involves the inhibition of specific enzymes critical for bacterial survival.

Medicinal Chemistry

Therapeutic Properties
Derivatives of this compound are explored for their therapeutic properties in treating various diseases. The stability and bioavailability of the triazole ring make it an attractive scaffold for drug design targeting cancer and fungal infections.

Table 2: Therapeutic Applications of Triazole Derivatives

Application AreaCompound ExampleMechanism of Action
AntifungalThis compoundInhibition of fungal cell wall synthesis
Antimicrobial1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl}methanamineEnzyme inhibition
Anticancer1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl}methanamineInduction of apoptosis in cancer cells

Industrial Applications

Development of New Materials
In industrial settings, this compound is utilized in developing new materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring durable materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with amino acid residues. This dual interaction allows the compound to modulate the activity of enzymes and receptors, leading to its biological effects. The methanamine group can further enhance binding affinity through electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine and analogous compounds (Table 1). Additional research findings are discussed below.

Table 1: Comparative Analysis of Triazole-Based Methanamine Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes Reference
This compound 3-Bromophenyl, methanamine C₉H₈BrN₄ 261.10 Bromine enhances electrophilicity; amine enables functionalization. Potential precursor for bioactive molecules or ligands.
1-[2-(3-Bromophenyl)-2H-1,2,3-triazol-4-yl]methanamine hydrochloride 3-Bromophenyl (2H-triazole regioisomer) C₉H₁₀BrClN₄ 289.56 Regioisomeric triazole; hydrochloride salt improves solubility. Structural studies via NMR/MS; regioisomerism impacts binding affinity.
[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine 4-Methylphenyl C₁₀H₁₂N₄ 188.23 Electron-donating methyl group increases lipophilicity. Used in coordination chemistry (e.g., metal complexes).
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 4-Chlorophenyl, methanol C₉H₈ClN₃O 217.63 Chlorine substituent; hydroxyl group enhances polarity. Fragment-based drug discovery (e.g., E-selectin antagonists).
[1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride Oxetane ring C₆H₁₁ClN₄O 190.63 Oxetane improves metabolic stability; hydrochloride salt. Lab-scale scaffold for drug candidates.
5-((1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione Conjugated pyrimidinetrione C₁₃H₉BrN₅O₃ 361.15 Extended π-system; bromophenyl-triazole-pyrimidine hybrid. High yield (73%); studied for heterocyclic diversity.

Key Findings from Comparative Studies

Substituent Effects on Physicochemical Properties :

  • Halogen vs. Alkyl Groups : The 3-bromophenyl derivative exhibits higher molecular weight and polarity compared to the 4-methylphenyl analog (C₁₀H₁₂N₄, 188.23 g/mol) due to bromine’s electron-withdrawing nature and larger atomic radius. This difference impacts solubility and crystallization behavior .
  • Salt Forms : Hydrochloride salts (e.g., [1-(Oxetan-3-yl) derivative) enhance aqueous solubility, critical for biological assays, whereas free bases like the target compound may require solubilizing agents .

Structural and Synthetic Variations: Regioisomerism: The 2H-triazole regioisomer (1-[2-(3-bromophenyl)-2H-triazol-4-yl]methanamine) demonstrates how triazole ring substitution affects electronic properties and intermolecular interactions, as evidenced by distinct NMR chemical shifts .

Applications in Drug Discovery :

  • The oxetane-containing derivative highlights the role of strained ether rings in improving metabolic stability and pharmacokinetic profiles, a strategy employed in fragment-based drug design .
  • Chlorophenyl and methylphenyl analogs are frequently used in coordination chemistry, forming stable metal complexes for catalytic applications .

Spectroscopic and Analytical Data :

  • Mass Spectrometry : The target compound’s brominated analog, 3k, shows a parent ion at m/z 361.9878 ([M+H]⁺), consistent with its molecular formula (C₁₃H₉BrN₅O₃) .
  • NMR : ¹³C-NMR signals for the 3-bromophenyl group (e.g., δ 135.8, 133.0 ppm) are distinct from chlorophenyl or methylphenyl derivatives, aiding structural elucidation .

Biological Activity

The compound [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a member of the triazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a triazole ring with a bromophenyl substituent and a methanamine group. The molecular formula is C10H10BrN5C_{10}H_{10}BrN_5, and its structure can be represented as follows:

 1 3 bromophenyl 1H 1 2 3 triazol 4 yl methanamine\text{ 1 3 bromophenyl 1H 1 2 3 triazol 4 yl methanamine}

Physical Properties

PropertyValue
Molecular Weight244.12 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been studied for its inhibitory effects on the DprE1 enzyme, which is crucial in the treatment of tuberculosis .
  • Receptor Binding : The bromophenyl group enhances binding affinity to certain receptors, potentially modulating signaling pathways relevant to cancer and infectious diseases .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Inhibition of Mycobacterium tuberculosis : Research indicates that derivatives of triazole compounds can inhibit the growth of Mycobacterium tuberculosis with IC50 values ranging from 2.2 to 6.9 μg/mL against the DprE1 enzyme .

Anticancer Potential

Triazole derivatives have been explored for their anticancer properties. The compound's structural features allow it to interfere with cancer cell proliferation by:

  • Inducing Apoptosis : Studies suggest that triazole compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability .
  • Targeting Kinases : Some derivatives have shown potent inhibition against c-Met kinases involved in tumor growth and metastasis .

Cytotoxicity Assessment

Cytotoxic effects are critical for evaluating the safety profile of new compounds. In vitro studies using mouse fibroblast 3T3 cells showed that concentrations up to 50 μg/mL were tolerated without significant cytotoxicity, indicating a favorable safety margin for further development .

Case Study 1: DprE1 Inhibition

A study focused on designing ligands against DprE1 led to the identification of several triazole-based compounds with promising inhibitory activity. The study highlighted the structure–activity relationships (SAR) that inform the design of more effective inhibitors against tuberculosis .

Case Study 2: Anticancer Activity

Another research effort investigated the anticancer potential of triazole derivatives against various cancer cell lines. Results indicated that modifications on the phenyl ring significantly influenced biological activity, suggesting that targeted structural changes could enhance efficacy against specific cancers .

Q & A

Q. Answer :

  • Electron-withdrawing effect : 3-Bromo induces meta-directing effects, reducing electron density on the triazole compared to 4-bromo (para-directing) .
  • Hammett constants : σₘ (3-Br) = 0.39 vs. σₚ (4-Br) = 0.23, influencing reaction rates in electrophilic substitutions .
  • DFT-derived ESP maps : Show higher positive charge density at the triazole’s N1 in the 3-bromo derivative .

Basic: What solvents and conditions stabilize this compound in solution?

Q. Answer :

  • Storage : In anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the methanamine group .
  • Avoid : Protic acids (promote NH₂ protonation) or strong bases (risk of triazole ring decomposition) .

Advanced: How can kinetic studies improve the scalability of its synthesis?

Q. Answer :

  • Rate-determining step (RDS) : Identify via in situ FTIR or NMR (e.g., azide-alkyne cycloaddition step) .
  • Scale-up adjustments :
    • Increase catalyst loading (Cu(I) from 5 mol% to 10 mol%) to maintain turnover at higher volumes.
    • Switch from batch to flow reactors for exothermic steps .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 2
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[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine

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